methyl 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylate hydrochloride
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Overview
Description
“Methyl 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylate hydrochloride” is a chemical compound with the molecular formula C9H13ClN2O2 and a molecular weight of 216.67 . It is a conformationally restricted inhibitor of active thrombin activatable fibrinolysis inhibitor (TAFI). Activated TAFI protects fibrin clots against lysis .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O2.ClH/c1-13-9(12)6-2-3-7-8(4-6)11-5-10-7;/h5-6H,2-4H2,1H3,(H,10,11);1H . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature and should be stored in a refrigerated environment . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the search results.Scientific Research Applications
Synthesis and Chemical Reactions
- Methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates reacted with hydroxylamine hydrochloride and other reagents to form a variety of carbazole derivatives, demonstrating the compound's utility in synthesizing structurally diverse molecules (Martin & Prasad, 2007).
- Research on methyl 3-hydroxy-2-methyl-1,1,4-trioxo-1,2,3,4-tetrahydro-1λ6-benzo[e][1,2]thiazine-3-carboxylate highlighted the compound's involvement in crystallization processes and structural transformations, revealing its potential for studying molecular interactions and crystal formation (Arshad et al., 2013).
Crystallography and Molecular Structure
- The crystal structure of methyl 3-hydroxy-2-methyl-1,1,4-trioxo-1,2,3,4-tetrahydro-1λ6-benzo[e][1,2]thiazine-3-carboxylate was studied, providing insights into molecular architecture and bonding patterns (Arshad et al., 2013).
- Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate was examined for its crystal and molecular structures, contributing to the understanding of molecular conformations and interactions (Richter et al., 2023).
Mechanism of Action
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-13-9(12)6-2-3-7-8(4-6)11-5-10-7;/h5-6H,2-4H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIWNBLYCFGVMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(C1)NC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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